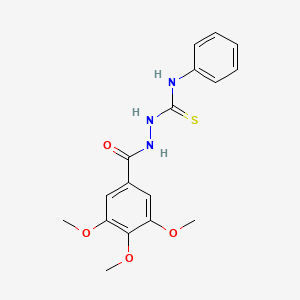

4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide” is a research chemical with the CAS number 70452-38-9 . It has a molecular formula of C17H19N3O4S and a molecular weight of 361.4 g/mol .

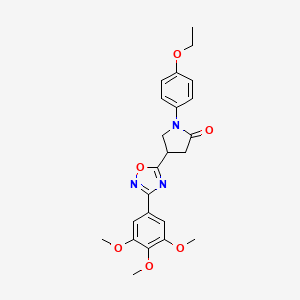

Molecular Structure Analysis

The molecular structure of “4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide” is represented by the SMILES string: COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=CC=C2 .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H19N3O4S and a molecular weight of 361.42 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

- Inhibition of Cancer Cell Viability : Compound 15, which contains 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide, demonstrated strong inhibition of viability in a panel of cancer cells. It was effective against colorectal cancer and triple-negative breast cancer cells .

- Reversal of Drug Resistance : The compound restored sensitivity to doxorubicin (DOX) in drug-resistant cell lines, including NCI/ADR-RES DOX-resistant cells, HT29/DX, and MDCK/P-gp cells .

- Dual-Targeting Inhibitor : It acts as a dual-targeting inhibitor, targeting both carbonic anhydrase and the Wnt/β-Catenin signaling pathway. This dual action makes it particularly promising against multidrug-resistant cancer cells .

- Role in Cancer Therapy : Carbonic anhydrase inhibitors are investigated for their potential in cancer treatment. By inhibiting carbonic anhydrase, this compound may disrupt pH regulation in cancer cells, affecting their growth and survival .

- Implications in Cancer and Development : The Wnt/β-Catenin pathway plays a crucial role in cell proliferation, differentiation, and tissue development. Modulating this pathway could have therapeutic implications in cancer and other diseases .

- Physical Properties : It is a white to off-white crystalline powder with a melting point of approximately 220°C .

Anticancer Properties

Carbonic Anhydrase Inhibition

Wnt/β-Catenin Signaling Pathway Modulation

Chemical Properties and Structure

Availability

Mechanism of Action

properties

IUPAC Name |

1-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,21)(H2,18,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOVTNRTUULFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)

![5-Fluoro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2708000.png)

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)

![3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2708003.png)

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

![2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine](/img/structure/B2708014.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)

![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)

![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)